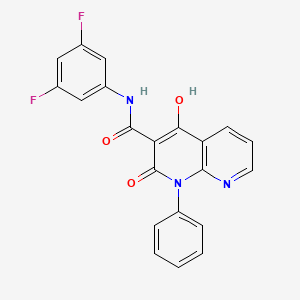

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthyridine core, a phenyl group, and difluorophenyl substituents

Wirkmechanismus

Target of Action

The primary target of N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as DAPT, is the γ-secretase complex . This complex plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

DAPT acts as a γ-secretase inhibitor . It interacts with the γ-secretase complex and inhibits its activity, thereby blocking the cleavage of Notch receptors and the subsequent release of the Notch intracellular domain (NICD). This prevents the NICD from translocating to the nucleus and activating the transcription of Notch target genes .

Biochemical Pathways

The inhibition of γ-secretase by DAPT affects the Notch signaling pathway . This pathway is involved in the regulation of various cellular processes, including cell fate determination, cell proliferation, and cell death. By inhibiting γ-secretase, DAPT prevents the activation of the Notch pathway, thereby influencing these cellular processes .

Pharmacokinetics

It has been shown that dapt can reduce aβ40 and aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . This suggests that DAPT can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The inhibition of γ-secretase and the subsequent blockade of the Notch signaling pathway by DAPT can lead to various cellular effects. For instance, DAPT has been shown to induce neuronal differentiation and block Notch signaling in hybrid human-mouse fetal thymus organ culture (FTOC), causing epidermal stem cells (ESCs) to commit to neuronal differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DAPT. For example, submersion and hypoxia have been shown to prevent ciliated cell differentiation by maintaining Notch signaling, which can be inhibited by DAPT . This suggests that the cellular environment can modulate the effects of DAPT on cell differentiation and the Notch signaling pathway .

Biochemische Analyse

Biochemical Properties

It is known that the compound belongs to the class of naphthyridines, which are often involved in various biochemical reactions

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthyridine core One common approach is the condensation of appropriate precursors, such as 3,5-difluorophenylamine and a suitable diketone, followed by cyclization under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The naphthyridine core can be reduced to form a dihydro derivative.

Substitution: The phenyl and difluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted phenyl or difluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has shown potential in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may have applications in drug discovery and development, particularly in targeting specific biological pathways.

Industry: It can be used in the development of new materials or chemical processes.

Vergleich Mit ähnlichen Verbindungen

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid methyl ester

Uniqueness: This compound is unique due to its specific structural features, such as the presence of difluorophenyl groups and the hydroxyl group on the naphthyridine core. These features can influence its reactivity and biological activity, making it distinct from similar compounds.

Biologische Aktivität

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class. Its unique molecular structure, characterized by a naphthyridine core and various functional groups, suggests potential biological activities that merit investigation. This article reviews the compound's biological activity based on available literature, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H13F2N3O3 with a molecular weight of 393.3 g/mol. Its structure includes:

- Naphthyridine ring : Imparts heterocyclic properties.

- Difluorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Hydroxy and carboxamide groups : Potentially involved in hydrogen bonding and receptor binding.

Research indicates that compounds similar to N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine derivatives often act as allosteric modulators or inhibitors of various biological pathways. For instance, studies have shown that related naphthyridine compounds can modulate nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and may be implicated in cognitive functions and neurodegenerative diseases .

Therapeutic Potential

- Neuroprotective Effects : Compounds within this class have demonstrated neuroprotective properties in vitro by enhancing cholinergic signaling through nAChRs . This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies have indicated that naphthyridine derivatives exhibit antimicrobial properties against various bacterial strains . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest . The specific pathways involved are still under investigation but may include modulation of signaling cascades associated with tumor growth.

Case Studies and Experimental Data

A review of recent literature reveals several key findings regarding the biological activity of N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine derivatives:

Eigenschaften

IUPAC Name |

N-(3,5-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2N3O3/c22-12-9-13(23)11-14(10-12)25-20(28)17-18(27)16-7-4-8-24-19(16)26(21(17)29)15-5-2-1-3-6-15/h1-11,27H,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKWJJGOAPTDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC(=CC(=C4)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.